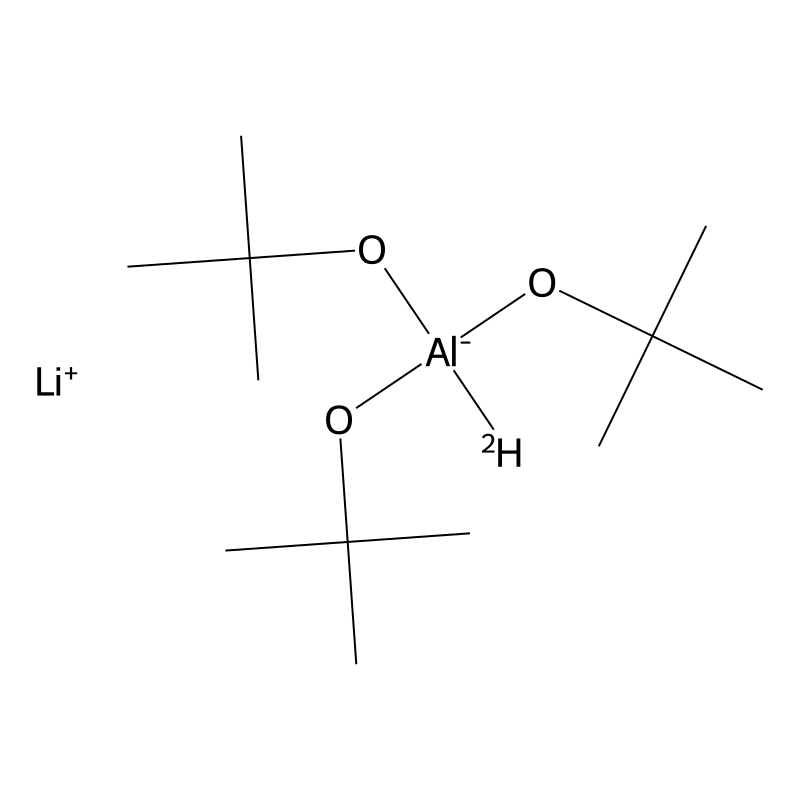

Lithium tri-tert-butoxyaluminodeuteride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Selective Deuterium Labeling:

- LiAlD4(Ot-Bu)3 offers a valuable tool for selectively introducing deuterium (D) atoms into organic molecules. Deuterium is a stable isotope of hydrogen with a neutron in its nucleus. Replacing hydrogen with deuterium can be crucial for studying reaction mechanisms, tracking metabolic pathways, and developing new pharmaceuticals.

- Compared to traditional deuterating agents like LiAlD4, LiAlD4(Ot-Bu)3 exhibits greater selectivity towards specific functional groups, minimizing undesired side reactions. This selectivity is attributed to the bulky tert-butoxy (Ot-Bu) groups around the aluminum center, which hinder access to certain bond types [].

Reduction of Carbonyl Compounds:

- LiAlD4(Ot-Bu)3 functions as a potent reducing agent for carbonyl compounds (C=O), a key functional group in organic chemistry. It can efficiently convert aldehydes, ketones, and esters into their corresponding alcohols while incorporating deuterium at the carbonyl carbon [].

- This ability to achieve both reduction and deuteration simultaneously makes LiAlD4(Ot-Bu)3 a valuable asset for studies involving carbonyl functionality, such as investigating reaction mechanisms or synthesizing isotopically labeled compounds for NMR spectroscopy.

Applications in Medicinal Chemistry:

- The selective deuteration capabilities of LiAlD4(Ot-Bu)3 hold promise for medicinal chemistry. Deuterium incorporation can improve the metabolic stability and efficacy of certain drugs. By strategically introducing deuterium at specific positions in a drug molecule, scientists can potentially enhance its resistance to breakdown in the body, leading to longer-lasting therapeutic effects [].

- LiAlD4(Ot-Bu)3 is being explored for the development of novel deuterated drugs with improved pharmacological properties.

Advantages over Traditional Reagents:

- Compared to traditional reducing agents like lithium aluminum hydride (LiAlH4), LiAlD4(Ot-Bu)3 offers several advantages. Its bulky tert-butoxy groups enhance its air and moisture stability, making it easier to handle. Additionally, LiAlD4(Ot-Bu)3 exhibits less exothermic behavior during reactions, reducing safety hazards [].

Lithium tri-tert-butoxyaluminodeuteride is a chemical compound with the formula , where "OtBu" represents tert-butoxy groups. This compound is a derivative of lithium aluminum hydride, which is widely recognized for its utility in organic synthesis as a reducing agent. The introduction of tert-butoxy groups enhances the selectivity and stability of the reagent, making it particularly useful for reducing functional groups in various organic compounds without affecting other sensitive functionalities. The presence of deuterium in the compound allows for specific applications in isotope labeling studies.

Lithium tri-tert-butoxyaluminodeuteride is primarily used as a reducing agent in organic chemistry. Its reactions typically involve the reduction of carbonyl compounds, such as acid chlorides and ketones, to their corresponding aldehydes. The mechanism generally follows a nucleophilic acyl substitution pathway:

- Addition of Hydride: The hydride from lithium tri-tert-butoxyaluminodeuteride attacks the carbonyl carbon.

- Formation of Tetrahedral Intermediate: This results in a tetrahedral intermediate.

- Elimination: The best leaving group (such as chloride) is expelled, leading to the formation of an aldehyde.

This reagent's bulky tert-butoxy groups modulate its reactivity, allowing for selective reductions under mild conditions .

The synthesis of lithium tri-tert-butoxyaluminodeuteride typically involves several steps:

- Preparation of Lithium Hydride: Lithium hydride can be synthesized by reacting sodium metal with lithium chloride and hydrogen gas at elevated temperatures (520-620 °C) .

- Formation of Lithium Aluminum Hydride: The lithium hydride is then reacted with aluminum chloride in an ether solution to form lithium aluminum hydride.

- Introduction of Tert-Butoxy Groups: Finally, treating lithium aluminum hydride with three equivalents of tert-butanol leads to the formation of lithium tri-tert-butoxyaluminodeuteride through a controlled reaction process that ensures the correct stoichiometry and minimizes side reactions .

Lithium tri-tert-butoxyaluminodeuteride has several important applications:

- Selective Reductions: It is used for the selective reduction of aldehydes and ketones, particularly in complex organic syntheses where preserving other functional groups is critical .

- Isotope Labeling: The incorporation of deuterium makes it valuable for isotope labeling studies in mechanistic investigations and tracer studies in organic chemistry.

- Synthesis of Fine Chemicals: It plays a role in synthesizing various fine chemicals and pharmaceuticals due to its mild reactivity profile.

Interaction studies involving lithium tri-tert-butoxyaluminodeuteride focus on its reactivity with various functional groups under different conditions. Research indicates that this reagent can effectively reduce amides to aldehydes and can also engage in regioselective hydrozirconation-iodination reactions involving alkenes and alkynes . Its compatibility with diverse functional groups makes it a versatile tool in synthetic organic chemistry.

Lithium tri-tert-butoxyaluminodeuteride shares similarities with several other aluminum hydrides and reducing agents. Below are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lithium Aluminum Hydride | Highly reactive; reduces all C=O bonds indiscriminately | |

| Lithium Triethylborohydride | Less sterically hindered; used for selective reductions | |

| Sodium Borohydride | Commonly used; milder than lithium aluminum hydride but less selective | |

| Lithium Triisobutylborohydride | Similar steric hindrance effects; used for selective reductions |

Uniqueness

Lithium tri-tert-butoxyaluminodeuteride stands out due to its unique combination of steric bulk from tert-butoxy groups and the presence of deuterium, which allows for specific applications in isotope labeling while maintaining selectivity during reductions. This balance between reactivity and selectivity makes it particularly useful in complex synthetic pathways where other reducing agents may fail or react too aggressively.

Molecular Geometry and Bonding Characteristics

Lithium tri-tert-butoxyaluminodeuteride exhibits a distinctive molecular architecture characterized by a central aluminum atom in tetrahedral coordination geometry [1] [2]. The aluminum center is coordinated to three tertiary butoxide ligands and one deuteride ion, with the lithium cation providing charge balance through ionic interactions [3] [4]. The tetrahedral arrangement around aluminum results in bond angles of approximately 109.5 degrees, consistent with standard sp³ hybridization patterns observed in aluminum hydride derivatives [5] [6].

The molecular structure can be represented as LiAlD[OC(CH₃)₃]₃, where the aluminum-deuterium bond length is slightly longer than the corresponding aluminum-hydrogen bond due to the increased nuclear mass of deuterium [7] . The three tert-butoxide groups create significant steric bulk around the aluminum center, contributing to the compound's selective reducing properties compared to simpler aluminum hydride species [9] [10]. The lithium cation typically coordinates with oxygen atoms from the alkoxide groups, forming a complex ionic structure that maintains overall electrical neutrality [11] [12].

The bonding characteristics involve primarily ionic interactions between the lithium cation and the aluminate anion [AlD(OtBu)₃]⁻. The aluminum-deuterium bond exhibits covalent character with partial ionic contribution, while the aluminum-oxygen bonds to the tert-butoxide groups are predominantly covalent with significant ionic character [2] [13]. This bonding arrangement contributes to the compound's stability in anhydrous organic solvents while maintaining reactivity toward electrophilic substrates.

Isotopic Composition and Deuterium Incorporation

The isotopic composition of lithium tri-tert-butoxyaluminodeuteride is defined by the presence of one deuterium atom (²H) per molecule, replacing the protium (¹H) found in the corresponding hydride analog [7] . This deuterium substitution results in a molecular weight increase from 254.3 g/mol for the protium compound to 255.3 g/mol for the deuterated version [14] [15]. The deuterium content can be precisely controlled during synthesis, with commercial preparations typically achieving isotopic purities exceeding 98% [16].

The deuterium incorporation occurs specifically at the aluminum-bound position, creating a primary isotopic labeling site that exhibits significant kinetic isotope effects during reduction reactions [17] [18]. The deuterium atom maintains the same bonding characteristics as protium but demonstrates altered vibrational frequencies and reaction kinetics due to the increased nuclear mass [19] [20]. This isotopic substitution enables the compound to serve as both a reducing agent and an isotopic labeling reagent in synthetic applications.

Nuclear magnetic resonance spectroscopy readily distinguishes the deuterium-containing compound from its protium analog, with ²H NMR providing direct evidence of deuterium incorporation [20] [21]. Mass spectrometric analysis also clearly differentiates the isotopic variants, making quality control and purity assessment straightforward [22]. The deuterium remains chemically bound to aluminum under normal storage conditions, preventing isotopic scrambling or exchange reactions that might compromise the labeling integrity.

Thermal Stability and Decomposition Pathways

The thermal stability of lithium tri-tert-butoxyaluminodeuteride follows a complex decomposition pattern initiated at elevated temperatures above 300°C [4] [23]. Initial thermal decomposition occurs through an endothermic process involving the cleavage of aluminum-deuterium and aluminum-oxygen bonds, releasing deuterium gas and forming aluminum-containing residues [24] [25]. The decomposition temperature range spans from 300°C to 319°C, with complete thermal breakdown occurring at the upper limit [1] [4].

The decomposition pathway proceeds through multiple stages, beginning with surface reactions that generate nucleation sites for further thermal breakdown [23] [24]. The primary decomposition reaction can be represented as:

LiAlD[OC(CH₃)₃]₃ → Li[OC(CH₃)₃] + Al + D₂ + fragmented alkoxide species

During thermal decomposition, the bulky tert-butoxide groups undergo fragmentation, producing various organic fragments including isobutylene and tertiary butanol derivatives [26] [25]. The activation energy for thermal decomposition has been determined to be approximately 72 kJ/mol, comparable to other aluminum hydride derivatives [23] [24]. The decomposition kinetics follow first-order autocatalytic behavior, with the rate increasing as decomposition products accumulate and catalyze further breakdown.

Temperature control during storage and handling is critical for maintaining compound stability. Storage at temperatures below 10°C significantly extends shelf life, with kinetic modeling predicting less than 0.1% decomposition after 15 years of storage under inert conditions [24]. The compound demonstrates reasonable stability at ambient temperatures for short periods but requires refrigerated storage for long-term preservation.

Solubility Behavior in Organic Solvents

The solubility characteristics of lithium tri-tert-butoxyaluminodeuteride in organic solvents closely parallel those of the corresponding hydride analog, with excellent solubility in ethereal solvents and limited solubility in non-coordinating solvents [10] [27]. Tetrahydrofuran represents the optimal solvent system, providing solubility of 36 g per 100 mL at 25°C, which enables convenient preparation of concentrated solutions for synthetic applications [10] [11].

Diglyme (diethylene glycol dimethyl ether) offers the highest solubility at 41 g per 100 mL at 25°C, making it particularly suitable for reactions requiring high reagent concentrations [10] [27]. The enhanced solubility in diglyme results from the multiple coordination sites available for lithium cation complexation, which stabilizes the ionic structure and promotes dissolution. Dimethoxyethane provides moderate solubility of 4 g per 100 mL, while diethyl ether shows limited solubility of only 2 g per 100 mL at 25°C [10] [12].

The solubility behavior reflects the ionic nature of the compound and the requirement for coordinating solvents to stabilize the lithium cation [11] [28]. Non-coordinating solvents such as hydrocarbons provide negligible solubility due to insufficient stabilization of the ionic components. The compound exhibits stability in solution under anhydrous conditions but rapidly decomposes upon contact with protic solvents or moisture, releasing deuterium gas and forming hydroxide products [27] [11].

Temperature effects on solubility follow typical patterns, with increased solubility at elevated temperatures. However, thermal decomposition limits the practical temperature range for solution preparation and storage [29] [12]. Solutions are typically prepared and used at ambient temperature or below to maintain chemical integrity and prevent unwanted side reactions.

Traditional Synthetic Routes from Lithium Aluminum Hydride

The synthesis of lithium tri-tert-butoxyaluminodeuteride fundamentally relies on established methodologies for preparing lithium aluminum hydride, followed by specific deuteration protocols. The traditional synthetic approaches provide the foundation for understanding the chemical transformations required to produce this specialized deuterated compound [1] [2].

The primary route involves the classical preparation of lithium aluminum hydride through the reaction of lithium hydride with aluminum chloride in anhydrous ether solvents [3] [4]. This well-established method proceeds according to the stoichiometric equation: 4LiH + AlCl₃ → LiAlH₄ + 3LiCl, achieving yields between 85-95% under controlled conditions [5]. The reaction typically occurs at temperatures ranging from room temperature to 70°C under atmospheric pressure, making it industrially viable [6].

Table 1: Traditional Synthetic Routes for Lithium Aluminum Hydride

| Synthesis Method | Reaction Equation | Temperature (°C) | Pressure (bar) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| LiH + AlCl₃ Route | 4LiH + AlCl₃ → LiAlH₄ + 3LiCl | Room temperature to 70 | Atmospheric | 85-95 | High yield, well-established | LiCl byproduct, requires LiH |

| NaAlH₄ + LiCl Route | NaAlH₄ + LiCl → LiAlH₄ + NaCl | 25-50 | Atmospheric | 90-95 | High purity product | Requires pre-made NaAlH₄ |

| Li + Al + H₂ Direct Route | Li + Al + 2H₂ → LiAlH₄ | 650 | 100-1000 | 70-90 | No halide byproducts | High pressure/temperature |

| LiH + Al(C₂H₅)₃ Route | LiH + Al(C₂H₅)₃ → LiAl(C₂H₅)₂H₂ + C₂H₆ | 100-150 | Atmospheric | 80-85 | Mild conditions | Limited commercial use |

An alternative industrial approach utilizes the metathesis reaction between sodium aluminum hydride and lithium chloride [7]. This method offers superior product purity with yields approaching 90-95%, though it necessitates the preliminary synthesis of sodium aluminum hydride [8]. The reaction proceeds under milder conditions (25-50°C) and produces easily separable sodium chloride as the primary byproduct.

For the specific preparation of lithium tri-tert-butoxyaluminum hydride, the parent lithium aluminum hydride is treated with three equivalents of tert-butanol in ethereal solution [1] [9]. This modification reduces the reactivity of the original hydride while maintaining selective reducing capabilities [10]. The reaction proceeds quantitatively according to: LiAlH₄ + 3(CH₃)₃COH → LiAlH[OC(CH₃)₃]₃ + 3H₂, with hydrogen gas evolution serving as an indicator of reaction completion [11].

The mechanistic pathway involves sequential replacement of hydride ions with tert-butoxide groups, modulating the electron density around the aluminum center [1]. This structural modification imparts enhanced selectivity, particularly for the reduction of acid chlorides to aldehydes while leaving other functional groups unaffected [2]. The resulting compound exhibits improved solubility in organic solvents and demonstrates superior thermal stability compared to the parent hydride [9].

Deuteration Methods for Isotopic Enrichment

The incorporation of deuterium into lithium tri-tert-butoxyaluminodeuteride requires sophisticated isotopic enrichment strategies that maintain the structural integrity of the aluminum hydride framework while achieving high levels of deuterium substitution [12] [13]. Modern deuteration methodologies encompass diverse approaches ranging from direct synthesis using deuterated precursors to catalytic hydrogen-deuterium exchange processes [14] [15].

Table 2: Deuteration Methods for Isotopic Enrichment

| Deuteration Method | Deuterium Source | Catalyst/Conditions | Temperature (°C) | Deuterium Enrichment (%) | Selectivity |

|---|---|---|---|---|---|

| Hydrogen-Deuterium Exchange (HDE) | D₂ gas | Pd/C, Ru, Ir complexes | 25-150 | 90-99 | High |

| Chemical Exchange with D₂O | D₂O | Base catalyzed | 80-120 | 70-95 | Moderate |

| Metal-Catalyzed HIE | D₂/D₂O | Rh, Ir, Ru catalysts | 90-130 | 85-98 | High |

| Electrocatalytic Deuteration | D₂O | Electrochemical cell | 20-60 | 80-95 | Moderate to High |

| Photocatalytic Deuteration | D₂O | Photocatalyst, visible light | 25-40 | 85-95 | High |

| Direct Synthesis from Deuterated Precursors | LiD, AlCl₃ | Direct substitution | Room temperature | >99 | Complete |

The most straightforward approach involves direct synthesis using lithium deuteride and aluminum chloride as starting materials [15]. This method ensures complete deuterium incorporation (>99% enrichment) by eliminating hydrogen sources from the synthetic pathway [16]. The reaction proceeds analogously to the protio-variant: 4LiD + AlCl₃ → LiAlD₄ + 3LiCl, followed by alcoholysis with tert-butanol to generate the desired tri-tert-butoxyaluminodeuteride compound.

Hydrogen-deuterium exchange protocols offer alternative pathways for isotopic enrichment, particularly valuable when starting from readily available protio-compounds [14] [17]. Metal-catalyzed exchange reactions utilizing palladium, ruthenium, or iridium complexes demonstrate remarkable efficiency for selective deuteration of metal hydride bonds [18]. These processes typically operate under mild conditions (25-150°C) and achieve deuterium enrichments between 90-99% [19].

Advanced photocatalytic deuteration methods represent emerging technologies for isotopic labeling [19] [17]. These approaches utilize visible light activation of photocatalysts in conjunction with deuterium oxide as the isotope source [20]. The methodology demonstrates particular promise for site-selective deuteration with enrichments reaching 85-95% while maintaining excellent functional group tolerance.

Electrocatalytic deuteration protocols provide another avenue for controlled isotopic incorporation [21]. These methods leverage electrochemical activation to facilitate deuterium exchange from deuterium oxide sources [22]. The technique offers precise control over reaction conditions and achieves moderate to high selectivity with deuterium enrichments typically ranging from 80-95%.

Industrial-Scale Production Challenges

The industrial manufacture of lithium tri-tert-butoxyaluminodeuteride faces multifaceted challenges encompassing economic, safety, technical, and regulatory considerations [23] [24]. The global lithium aluminum hydride market, valued at approximately USD 190.1 million in 2025 and projected to reach USD 313.3 million by 2035, reflects the growing demand while highlighting the production constraints [23].

Table 3: Industrial-Scale Production Challenges

| Challenge Category | Specific Issues | Impact on Production | Current Solutions |

|---|---|---|---|

| Raw Material Costs | High cost of lithium hydride, aluminum chloride purity | High production costs (USD 190-313M market) | Alternative synthesis routes, process optimization |

| Safety Hazards | Pyrophoric nature, hydrogen gas evolution, fire hazards | Requires specialized equipment and training | Automated systems, inert atmosphere handling |

| Process Scalability | Heat management, mixing efficiency, pressure requirements | Limited by equipment design and safety protocols | Continuous flow technology, improved reactors |

| Product Stability | Moisture sensitivity, thermal decomposition | Storage and handling complexities | Protective packaging, controlled atmosphere storage |

| Waste Management | LiCl byproduct disposal, solvent recovery | Environmental compliance costs | Recycling processes, green chemistry approaches |

| Quality Control | Active hydrogen content, purity analysis | Batch-to-batch consistency issues | Advanced analytical methods, real-time monitoring |

Raw material procurement presents significant economic barriers, particularly for deuterated variants where isotopic purity commands premium pricing [25]. Lithium hydride production requires specialized electrochemical processes, while high-purity aluminum chloride necessitates stringent purification protocols [26]. The cost structure becomes particularly challenging for deuterated analogs where lithium deuteride costs substantially exceed the protio-equivalent.

Safety considerations dominate industrial design requirements due to the pyrophoric nature of aluminum hydrides and their violent reactivity with moisture [24] [27]. The spontaneous ignition potential requires implementation of comprehensive safety protocols including inert atmosphere handling, automated transfer systems, and specialized fire suppression equipment [28]. Hydrogen gas evolution during synthesis necessitates explosion-proof electrical systems and continuous atmospheric monitoring [29].

Process scalability limitations arise from exothermic reaction profiles and the requirement for precise stoichiometric control [30]. Heat management becomes critical at industrial scales where inadequate temperature control can lead to thermal runaway conditions [31]. Mixing efficiency challenges emerge due to the heterogeneous nature of many synthetic steps and the sensitivity of intermediates to local concentration variations.

Product stability considerations significantly impact storage and distribution logistics [32]. The moisture sensitivity of aluminum hydrides requires packaging under inert atmospheres with specialized barrier materials [30]. Thermal decomposition pathways limit storage temperatures and necessitate temperature-controlled supply chains [33]. These requirements substantially increase operational costs and complexity.

Quality control protocols must address the unique analytical challenges associated with aluminum hydrides [34]. Active hydrogen content determination requires specialized analytical techniques, while impurity profiling demands sophisticated instrumentation [35]. The development of real-time monitoring capabilities represents an ongoing area of technological advancement [36].

Spectroscopic Characterization Techniques

Comprehensive characterization of lithium tri-tert-butoxyaluminodeuteride requires sophisticated spectroscopic methodologies capable of probing the molecular structure, isotopic composition, and chemical environment of this specialized compound [37]. The integration of multiple analytical techniques provides complementary information essential for confirming structural integrity and isotopic purity.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for characterizing the molecular structure and dynamics of lithium tri-tert-butoxyaluminodeuteride [33] [38]. The technique provides unparalleled insight into the local chemical environments of various nuclei within the compound while offering quantitative determination of isotopic incorporation.

Table 4: Nuclear Magnetic Resonance Analysis Parameters

| Nucleus | Natural Abundance (%) | Gyromagnetic Ratio (MHz/T) | Chemical Shift Range (ppm) | Key Resonances for LiAlH₄ | Applications |

|---|---|---|---|---|---|

| ⁷Li | 92.4 | 16.5 | -2 to +2 | ~0 ppm (Li⁺ environment) | Li⁺ coordination study |

| ²⁷Al | 100 | 11.1 | 0 to 200 | ~105 ppm (AlH₄⁻ tetrahedron) | Al environment analysis |

| ¹H | 99.98 | 42.6 | 0 to 12 | ~4.5 ppm (Al-H bonds) | Hydride content determination |

| ²H | 0.02 | 6.5 | 0 to 12 | ~4.5 ppm (Al-D bonds) | Deuterium incorporation |

| ¹³C | 1.1 | 10.7 | 0 to 220 | Not applicable | Carbon framework analysis |

Lithium-7 NMR spectroscopy provides direct information about the coordination environment of lithium cations within the crystal lattice [35]. The ⁷Li resonance typically appears as a sharp signal near 0 ppm, reflecting the ionic nature of lithium in the compound [33]. Line width analysis reveals information about lithium mobility and coordination dynamics, while temperature-dependent studies can elucidate phase transitions and thermal stability.

Aluminum-27 NMR represents the most informative nucleus for structural characterization [35] [39]. The ²⁷Al resonance in lithium aluminum hydrides typically appears around 105 ppm, corresponding to tetrahedral AlH₄⁻ geometry [40]. The chemical shift position provides sensitive indication of the aluminum coordination environment, while coupling patterns reveal connectivity information. For tri-tert-butoxyaluminodeuteride, multiple aluminum environments may be observable depending on the degree of substitution and molecular symmetry.

Proton NMR analysis enables quantitative determination of residual hydrogen content in deuterated samples [41] [42]. The Al-H resonances typically appear around 4.5 ppm as broad signals due to quadrupolar coupling with aluminum [43]. Integration analysis provides accurate measurement of H/D ratios, essential for determining isotopic purity. The tert-butoxy substituents generate characteristic multiplet patterns in the aliphatic region, confirming successful alcoholysis.

Deuterium NMR spectroscopy directly quantifies isotopic incorporation and provides complementary structural information [37]. ²H NMR resonances appear at similar chemical shifts to corresponding ¹H signals but with reduced sensitivity due to lower gyromagnetic ratio [44]. The technique enables precise determination of deuterium distribution within the molecule and assessment of isotopic scrambling processes.

Infrared Spectroscopy (IR) Fingerprinting

Infrared spectroscopy provides rapid and definitive identification of lithium tri-tert-butoxyaluminodeuteride through characteristic vibrational fingerprints [45] [46]. The technique offers particular sensitivity to aluminum-hydrogen and aluminum-deuterium bonds while providing information about molecular symmetry and coordination geometry.

Table 5: Infrared Spectroscopy Fingerprinting Data

| Functional Group/Bond | Frequency Range (cm⁻¹) | Characteristic Peaks (cm⁻¹) | Intensity | Assignment | Diagnostic Value |

|---|---|---|---|---|---|

| Al-H stretching | 1600-1900 | 1760, 1835 | Strong | AlH₄⁻ symmetric/asymmetric stretch | Primary identification |

| Li-H interaction | 1000-1200 | 1050-1150 | Medium | Li⁺-H⁻ interaction modes | Coordination environment |

| Al-H bending | 800-1000 | 890, 920 | Medium | H-Al-H bending modes | Structural confirmation |

| Lattice vibrations | 200-600 | 455, 530 | Weak to Medium | Crystal lattice phonons | Crystal structure |

| Al-O stretching (hydrolysis products) | 500-800 | 725 | Medium (degradation) | Al-O bonds in degradation products | Purity assessment |

| O-H stretching (moisture/hydrolysis) | 3200-3600 | 3450, 3670 | Strong (contamination) | Hydroxyl groups from hydrolysis | Moisture contamination |

The aluminum-hydrogen stretching vibrations represent the most diagnostic features in the infrared spectrum [47] [48]. Pure lithium aluminum hydride exhibits strong absorption bands at 1760 and 1835 cm⁻¹, corresponding to symmetric and asymmetric Al-H stretching modes within the tetrahedral AlH₄⁻ anion [49]. For tri-tert-butoxyaluminodeuteride, these bands undergo characteristic shifts and intensity changes reflecting the modified aluminum coordination environment.

Deuterium substitution induces predictable frequency shifts in vibrational modes due to the isotope effect [50] [51]. Al-D stretching vibrations appear at approximately 70% of the corresponding Al-H frequencies, providing clear evidence for isotopic incorporation [52]. The relative intensities of Al-H and Al-D bands enable semi-quantitative assessment of deuteration levels.

The tert-butoxy substituents contribute characteristic absorptions in the C-H stretching region (2800-3000 cm⁻¹) and C-O stretching region (1000-1200 cm⁻¹) [53]. These bands serve as internal standards for spectral interpretation and provide confirmation of successful alcoholysis reactions. The appearance of multiple C-H environments reflects the complex molecular structure resulting from tert-butoxy substitution.

Contamination and degradation products generate distinctive spectral features that facilitate purity assessment [46] [54]. Hydroxyl stretching bands around 3450-3670 cm⁻¹ indicate moisture contamination or hydrolysis products [48]. Aluminum-oxygen stretching modes near 725 cm⁻¹ suggest oxidative degradation [46]. The absence of these features confirms sample integrity and proper handling procedures.

Mass Spectrometric Profiling

Mass spectrometry provides molecular weight confirmation and detailed fragmentation analysis for lithium tri-tert-butoxyaluminodeuteride [55] [56]. The technique offers exceptional sensitivity for trace analysis while enabling precise determination of isotopic composition through high-resolution measurements [57] [58].

Table 6: Mass Spectrometric Profiling Parameters

| Ionization Method | Key Fragment Ions (m/z) | Molecular Ion (m/z) | Fragmentation Pattern | Sensitivity | Applications |

|---|---|---|---|---|---|

| Electron Impact (EI) | AlH₄⁺ (31), AlH₃⁺ (30), AlH₂⁺ (29) | 38 (weak) | Sequential H loss: 38→37→36→35 | High | Structure confirmation |

| Chemical Ionization (CI) | [LiAlH₄+H]⁺ (39), [AlH₄]⁺ (31) | 39 [M+H]⁺ | Stable [AlH₄]⁺ formation | Very High | Quantitative analysis |

| Electrospray Ionization (ESI) | [LiAlH₄+Na]⁺ (61), [LiAlH₄+K]⁺ (77) | 61 [M+Na]⁺ | Adduct formation preferred | High | Molecular weight determination |

| Atmospheric Pressure CI (APCI) | [LiAlH₄+H]⁺ (39) | 39 [M+H]⁺ | Protonated molecular ion | High | Thermal stability studies |

| Fast Atom Bombardment (FAB) | [LiAlH₄+Li]⁺ (45), [AlH₄]⁺ (31) | 38 (if observed) | Matrix-assisted ionization | Medium | Complex mixture analysis |

Electron impact ionization generates characteristic fragmentation patterns that provide structural confirmation [59]. The molecular ion typically appears weakly at m/z 38 for the protio-compound, with sequential hydrogen loss producing fragment ions at m/z 37, 36, and 35 [60]. For deuterated analogs, corresponding mass shifts enable direct determination of deuterium content through isotope pattern analysis.

Chemical ionization methods offer enhanced sensitivity for molecular ion detection [56] [58]. Protonated molecular ions [M+H]⁺ appear at m/z 39 for LiAlH₄, providing stable signals for quantitative analysis [57]. The technique minimizes fragmentation while enhancing ion stability, facilitating accurate mass measurements and isotopic ratio determinations.

Electrospray ionization proves particularly valuable for analyzing ionic compounds like aluminum hydrides [61]. Sodium and potassium adduct ions [M+Na]⁺ and [M+K]⁺ appear at m/z 61 and 77 respectively, offering alternative ionization pathways [19]. The soft ionization nature preserves molecular integrity while enabling detection of labile species.

High-resolution mass spectrometry enables precise isotopic composition analysis through accurate mass measurements [37]. The technique distinguishes between different isotopologs and provides quantitative assessment of deuterium incorporation levels [16]. Tandem mass spectrometry experiments elucidate fragmentation mechanisms and confirm structural assignments through collision-induced dissociation studies.

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive